molecular formula C22H28N2O4 B247925 1-(4-Ethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine

1-(4-Ethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine

Cat. No. B247925
M. Wt: 384.5 g/mol
InChI Key: JYTCYSQDSPDFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as EBP or EBP-1 and belongs to the family of piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. EBP has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. EBP has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
1-(4-Ethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has been shown to have various biochemical and physiological effects. In cancer research, EBP has been shown to inhibit angiogenesis, induce apoptosis, and suppress tumor growth. In Alzheimer's disease research, EBP has been shown to reduce beta-amyloid plaque formation, improve cognitive function, and reduce oxidative stress. In Parkinson's disease research, EBP has been shown to protect dopaminergic neurons, reduce oxidative stress, and improve motor function.

Advantages and Limitations for Lab Experiments

1-(4-Ethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has several advantages for lab experiments. This compound is relatively stable and can be easily synthesized in large quantities. EBP also has a low toxicity profile, making it safe for use in lab experiments. However, one limitation of EBP is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research of 1-(4-Ethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential applications in other diseases, such as diabetes and cardiovascular disease. Additionally, future research could focus on developing novel analogs of EBP with improved pharmacokinetic properties and therapeutic potential.
Conclusion:
In conclusion, 1-(4-Ethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine is a promising compound that has potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it has been shown to modulate various signaling pathways in the body. EBP has several advantages for lab experiments, but its limitations include its incomplete understanding of its mechanism of action. Future research could focus on optimizing its therapeutic potential and exploring its potential applications in other diseases.

Synthesis Methods

The synthesis of 1-(4-Ethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-ethoxybenzyl chloride with piperazine in the presence of a base. This reaction results in the formation of 1-(4-ethoxybenzyl)piperazine. The second step involves the reaction of 1-(4-ethoxybenzyl)piperazine with 4-methoxyphenylacetic acid in the presence of a coupling agent. This reaction results in the formation of 1-(4-Ethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine.

Scientific Research Applications

1-(4-Ethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, EBP has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, EBP has been shown to improve cognitive function and reduce beta-amyloid plaque formation. In Parkinson's disease research, EBP has been shown to protect dopaminergic neurons and improve motor function.

properties

Product Name

1-(4-Ethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

1-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C22H28N2O4/c1-3-27-20-6-4-18(5-7-20)16-23-12-14-24(15-13-23)22(25)17-28-21-10-8-19(26-2)9-11-21/h4-11H,3,12-17H2,1-2H3

InChI Key

JYTCYSQDSPDFHH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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